molecular formula C19H18N2O3 B115520 N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide CAS No. 152718-87-1

N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide

Katalognummer B115520
CAS-Nummer: 152718-87-1
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: QJLYAKYDMPQGPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, commonly known as ADP or ADPA, is a synthetic compound that belongs to the class of anthracene derivatives. ADP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.

Wirkmechanismus

The mechanism of action of ADP involves its ability to intercalate into the DNA helix, leading to the stabilization of the DNA structure. This stabilization can affect the activity of various DNA-binding proteins, including transcription factors and enzymes involved in DNA replication and repair. Additionally, ADP can inhibit the activity of topoisomerase II by binding to its active site, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
ADP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ADP can induce DNA damage and apoptosis in cancer cells. Additionally, ADP has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In vivo studies have demonstrated that ADP can inhibit tumor growth in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

ADP has several advantages for lab experiments, including its ability to stabilize the DNA structure and inhibit the activity of topoisomerase II. Additionally, ADP is relatively easy to synthesize and purify, making it a cost-effective reagent for scientific research. However, ADP has some limitations, including its potential cytotoxicity and the need for further studies to determine its safety and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research on ADP. One potential direction is to explore the use of ADP as a potential anticancer agent. Additionally, further studies are needed to determine the safety and efficacy of ADP in vivo. Another potential direction is to investigate the use of ADP in DNA-based nanotechnology and biosensors. Finally, the development of new synthesis methods for ADP and its derivatives may lead to the discovery of new applications for this compound.
Conclusion:
In conclusion, N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, or ADP, is a synthetic compound with potential applications in scientific research. ADP has been shown to stabilize the DNA structure, inhibit the activity of topoisomerase II, and induce DNA damage and apoptosis in cancer cells. While ADP has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in vivo. The future directions for the research on ADP include exploring its potential as an anticancer agent, investigating its use in DNA-based nanotechnology and biosensors, and developing new synthesis methods for ADP and its derivatives.

Synthesemethoden

The synthesis of ADP involves the reaction of 9,10-anthracenedione with 1,4-diaminobutane in the presence of a catalyst such as acetic anhydride. The reaction results in the formation of ADP, which is a yellow crystalline powder with a melting point of 214-218°C. The purity of ADP can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

ADP has been extensively used in scientific research due to its ability to bind to DNA and RNA molecules. ADP can intercalate into the DNA helix, leading to the stabilization of the DNA structure. This property of ADP has been utilized in various applications such as DNA sequencing, DNA-protein interaction studies, and DNA cleavage assays. Additionally, ADP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and cell death, making ADP a potential anticancer agent.

Eigenschaften

CAS-Nummer

152718-87-1

Produktname

N-(4-Aminobutyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide

Molekularformel

C19H18N2O3

Molekulargewicht

322.4 g/mol

IUPAC-Name

N-(4-aminobutyl)-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C19H18N2O3/c20-9-3-4-10-21-19(24)12-7-8-15-16(11-12)18(23)14-6-2-1-5-13(14)17(15)22/h1-2,5-8,11H,3-4,9-10,20H2,(H,21,24)

InChI-Schlüssel

QJLYAKYDMPQGPH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCCN

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCCN

Andere CAS-Nummern

152718-87-1

Synonyme

N-(4-aminobutyl)-9,10-dioxo-anthracene-2-carboxamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.